![molecular formula C13H20N4 B379479 1-[2-(二乙基氨基)乙基]-1H-苯并咪唑-2-胺 CAS No. 38652-79-8](/img/structure/B379479.png)

1-[2-(二乙基氨基)乙基]-1H-苯并咪唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

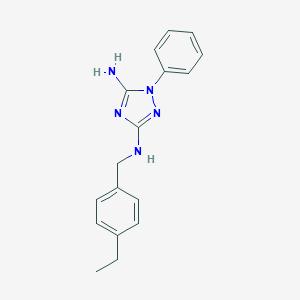

“1-[2-(Diethylamino)ethyl]-1H-benzimidazol-2-amine” is a compound that belongs to the benzimidazole family . It is composed of a benzimidazole ring substituted with a 2-(diethylamino)ethyl group .

Molecular Structure Analysis

The molecular formula of “1-[2-(Diethylamino)ethyl]-1H-benzimidazol-2-amine” is C13H20N4 . Its average mass is 232.325 Da and its monoisotopic mass is 232.168793 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[2-(Diethylamino)ethyl]-1H-benzimidazol-2-amine” include a density of 1.1±0.1 g/cm3, boiling point of 530.6±60.0 °C at 760 mmHg, and a flash point of 274.7±32.9 °C . It has 6 H bond acceptors, 1 H bond donor, and 10 freely rotating bonds .科学研究应用

Tuning the Cloud-Point and Flocculation Temperature of Poly(2-(diethylamino)ethyl methacrylate)-Based Nanoparticles

This compound is used in the creation of well-defined poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA)-based core−shell particles. These particles display a lower-critical solution temperature (LCST) phase transition in aqueous media . The tertiary amine groups of PDEAEMA units are then utilized as functional handles to modify the core-forming block chemistry . This approach is used for tuning both the cloud-point temperature (TCP) and flocculation temperature (TCFT) of these particles .

pH-Responsive Properties of (2-Diisopropylamino) Ethyl Methacrylate-Based Cationic Nanoparticles

The compound is used in the synthesis of stable cationic nanoparticles with controlled particle nanometric size and stability for drug-release applications . Nanocarriers based on 2-(diisopropylamino)ethyl methacrylate (DPAEMA) are promising candidates for siRNA transfection applications due to their lower cytotoxicity .

Surface Modification of pH-Responsive Poly(2-(diethylamino)ethyl Methacrylate) Brushes

The compound is used in the synthesis of pH-responsive poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) brushes anchored on hollow mesoporous silica nanoparticles (HMSN-PDEAEMA) via a surface-initiated ARGET ATRP technique .

作用机制

Target of Action

The primary target of 1-[2-(Diethylamino)ethyl]-1H-benzimidazol-2-amine is Histone Deacetylase (HDAC) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial in cell proliferation, differentiation, and apoptosis .

Mode of Action

1-[2-(Diethylamino)ethyl]-1H-benzimidazol-2-amine acts as an HDAC inhibitor . It binds to the HDAC enzymes, preventing them from removing the acetyl groups from the histones. This action results in a more relaxed DNA structure, which can affect gene expression .

Biochemical Pathways

The inhibition of HDACs affects various biochemical pathways. It can lead to an increase in acetylation of histones, resulting in a more open chromatin structure and promoting gene transcription. This can affect pathways related to cell cycle regulation, differentiation, and apoptosis .

Pharmacokinetics

The compound has been shown to have good Absorption, Distribution, Metabolism, and Excretion (ADME) properties . It has high and dose-proportional oral exposures, indicating good absorption.

Result of Action

The result of the action of 1-[2-(Diethylamino)ethyl]-1H-benzimidazol-2-amine is the inhibition of HDAC activity, leading to changes in gene expression. This can result in the induction of cell cycle arrest, differentiation, and apoptosis, particularly in cancer cells . It has shown efficacy in in vivo tumor models .

Action Environment

The action, efficacy, and stability of 1-[2-(Diethylamino)ethyl]-1H-benzimidazol-2-amine can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution. Additionally, the presence of other substances, such as food or other drugs, can affect its metabolism and excretion .

属性

IUPAC Name |

1-[2-(diethylamino)ethyl]benzimidazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4/c1-3-16(4-2)9-10-17-12-8-6-5-7-11(12)15-13(17)14/h5-8H,3-4,9-10H2,1-2H3,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQFKLQTSNFJIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C2=CC=CC=C2N=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N-[[1-(2-phenoxyethyl)benzimidazol-2-yl]methyl]aniline](/img/structure/B379397.png)

![N-({1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-(4-methoxyphenyl)amine](/img/structure/B379398.png)

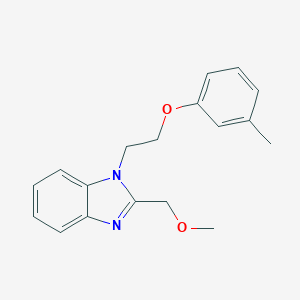

![N-(3-methylphenyl)-N-{[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methyl}amine](/img/structure/B379401.png)

![N-({1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-(2-methylphenyl)amine](/img/structure/B379405.png)

![N-({1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-(3-methylphenyl)amine](/img/structure/B379407.png)

![1-benzyl-2-[(3-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B379409.png)

![N-({1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-(4-methylphenyl)amine](/img/structure/B379412.png)

![5-(4-Chloro-phenyl)-2-ethanesulfonyl-2H-[1,2,4]triazol-3-ylamine](/img/structure/B379414.png)

![N-(4-ethoxyphenyl)-N-({1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)amine](/img/structure/B379415.png)